Sulfameter N1-Glucuronide-d4
CAS No.:
Cat. No.: VC0200756
Molecular Formula: C₁₇H₁₆D₄N₄O₉S
Molecular Weight: 460.45
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₁₆D₄N₄O₉S |
|---|---|
| Molecular Weight | 460.45 |
Introduction
Chemical Structure and Properties
Molecular Identification
Sulfameter N1-Glucuronide-d4 is a stable isotope-labeled analog of Sulfameter N1-Glucuronide, featuring four deuterium atoms in its structure. The compound has the following key identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇D₄H₁₆N₄O₉S |
| Molecular Weight | 460.452 g/mol |
| Accurate Mass | 460.12 |
| Product Format | Neat |
| Country of Origin | CANADA |
The compound exhibits specific structural characteristics that make it valuable for analytical applications, particularly as an internal standard in mass spectrometry .
Structural Configuration
The IUPAC name of the compound is (2S,3S,5R,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid. This systematic nomenclature reflects the precise stereochemistry and atomic arrangement within the molecule .
The structural representation can be further defined through its SMILES notation:
[2H]c1c([2H])c(c([2H])c([2H])c1N)S(=O)(=O)N([C@@H]2OC@@HC(=O)O)c3ncc(OC)cn3
This complex structure consists of three main components:
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A tetradeuterio-substituted aminophenyl group
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A sulfonamide linkage
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A methoxypyrimidine moiety
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A glucuronic acid component
Analytical Applications
Role as an Internal Standard
Sulfameter N1-Glucuronide-d4 serves primarily as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The incorporation of four deuterium atoms provides a mass shift that allows for accurate quantification of non-deuterated Sulfameter N1-Glucuronide in biological samples .
The use of deuterated internal standards like Sulfameter N1-Glucuronide-d4 is critical in analytical methods because they:
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Compensate for matrix effects in complex biological samples
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Correct for variations in extraction efficiency
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Account for ionization suppression or enhancement in mass spectrometry
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Enable accurate quantification through isotope dilution methodology
Metabolite Analysis Applications
Sulfameter N1-Glucuronide-d4 is particularly valuable in the analysis of phase II metabolites of sulfonamide drugs. It enables the direct measurement of N1-glucuronide conjugates, which are important metabolites in the clearance pathway of many sulfonamide antibiotics .
Research has demonstrated that LC-MS/MS methods incorporating deuterated internal standards provide superior accuracy in the quantification of glucuronide conjugates, with typical relative standard deviations less than 15% . This precision is essential for pharmacokinetic studies and therapeutic drug monitoring applications.
Pharmacological Context
Metabolic Pathway Representation
Sulfameter N1-Glucuronide-d4 represents a key metabolic pathway of sulfonamide drugs. Sulfonamides, including Sulfameter, undergo several metabolic transformations in humans, with N1-glucuronidation being a significant route of metabolism .
The N1-glucuronidation process involves the conjugation of glucuronic acid to the nitrogen atom at position 1 of the sulfonamide structure. This metabolic transformation significantly increases the water solubility of the compound, facilitating its excretion through urine .
Pharmacokinetic Relevance
Understanding the pharmacokinetics of sulfonamide N1-glucuronidation is important for several reasons:
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N1-glucuronidation significantly affects the protein binding of sulfonamides
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Glucuronide conjugates are typically less active pharmacologically than parent compounds
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The rate of glucuronidation can vary between individuals, affecting drug clearance
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N1-glucuronides may be subject to deconjugation in certain tissues
Studies have shown that N1-glucuronidation can result in an 80% reduction in the protein binding of sulfonamides, changing from approximately 92% for the parent compound to around 11% for the glucuronide conjugate . This dramatic shift in protein binding affects the distribution and elimination of the drug.
Analytical Method Development
LC-MS/MS Method Parameters
The development of LC-MS/MS methods for the analysis of Sulfameter N1-Glucuronide typically involves the following parameters:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or similar reversed-phase |
| Mobile Phase | Water/methanol or acetonitrile with formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Detection | Positive electrospray ionization (ESI+) |
| Internal Standard | Sulfameter N1-Glucuronide-d4 |
| Retention Time | Compound-specific, typically 8-15 minutes |
These parameters enable the selective and sensitive detection of sulfonamide glucuronides in complex biological matrices .
Validation Parameters
The validation of analytical methods using Sulfameter N1-Glucuronide-d4 as an internal standard typically addresses the following parameters:
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Linearity: Matrix-matched calibration curves with R² values exceeding 0.99
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Accuracy: Typically within 70-120% of theoretical values
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Precision: Inter-day precision (RSD) values below 23% and intra-day precision below 15%
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Limits of detection and quantification: Typically in the low μg/kg range
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Matrix effects: Corrected through the use of deuterated internal standards
Related Compounds and Comparative Analysis
Structural Analogs
Several related deuterated glucuronide conjugates share structural similarities with Sulfameter N1-Glucuronide-d4:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Sulfamerazine N1-Glucuronide-d4 | C₁₇D₄H₁₆N₄O₈S | 444.452 | Contains 4-methylpyrimidine instead of 5-methoxypyrimidine |
| Sulfamethoxazole N1-Glucuronide-d4 | C₁₆D₄H₁₅N₃O₉S | 433.4 | Contains 5-methylisoxazole instead of 5-methoxypyrimidine |
| Sulfisomezole N1-glucuronide-d4 | C₁₆D₄H₁₅N₃O₉S | 433.4 | Different heterocyclic ring structure |
These structural analogs serve similar analytical purposes but are specific to their respective parent drugs .
Metabolic Differences
The metabolism of different sulfonamides shows variation in the extent of N1-glucuronidation:
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In humans, sulfamonomethoxine undergoes both N1-glucuronidation (approximately 12%) and N4-acetylation (approximately 36%)
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Sulfadiazine undergoes N1-glucuronidation as well as acetylation, with the rate of metabolism varying between fast and slow acetylators
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The urinary excretion of sulfonamides and their metabolites is pH-dependent, with alkaline urine promoting the excretion of unchanged drug
Research Applications
Deconjugation Assays
One important research application of Sulfameter N1-Glucuronide-d4 is in deconjugation assays. These assays are designed to evaluate the effectiveness of enzymatic hydrolysis procedures used in analytical methods .
Enzymatic hydrolysis with β-glucuronidase is commonly employed to determine the total content of a xenobiotic (unconjugated + conjugated forms) in biological samples. The use of deuterated glucuronide standards allows researchers to monitor the efficiency of this deconjugation process .
Biomonitoring Applications
Sulfameter N1-Glucuronide-d4 and similar deuterated standards are valuable tools in human biomonitoring studies. These studies assess human exposure to xenobiotics through the measurement of parent compounds and their metabolites in biological matrices .
The precise quantification enabled by deuterated internal standards allows researchers to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume